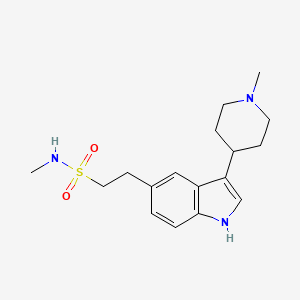
Naratriptan
Cat. No. B1676958
Key on ui cas rn:
121679-13-8
M. Wt: 335.5 g/mol
InChI Key: AMKVXSZCKVJAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04997841
Procedure details


A solution of the product of stage (i) (5.78 g) in a mixture of ethanolic hydrogen chloride [prepared by adding acetyl chloride (1.71 g, 21.8 mmol) to IMS ethanol (400 ml) with stirring] and dimethylformamide (300 ml; added to the above to dissolve the starting material) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on carbon (5.00 g, 50% w/w with water) as the catalyst until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated to give a solid. The solid was partitioned between 2N sodium carbonate (60 ml) and ethyl acetate (200 ml) and the mixture was heated until the solid had dissolved. The phases were separated, the aqueous phase was extracted with ethyl acetate (200 ml) and the combined organic phases were washed with saturated brine (100 ml), dried (Na2SO4) and evaporated to give a gum. The gum was crystallised from ethyl acetate (60 ml) to give the title compound (4.30 g) as crystals, with m.p. 170°-171°





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][S:3](/[CH:6]=[CH:7]/[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:5])=[O:4].Cl.[H][H]>[Pd].CN(C)C=O>[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:4])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CNS(=O)(=O)\C=C\C=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the above
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the starting material)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was partitioned between 2N sodium carbonate (60 ml) and ethyl acetate (200 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated until the solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with ethyl acetate (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with saturated brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a gum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gum was crystallised from ethyl acetate (60 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
